4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5

Description

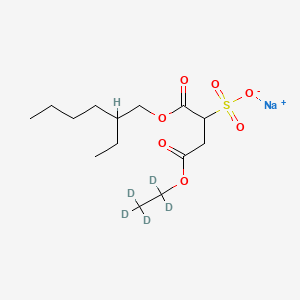

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for This compound is sodium 4-ethoxy-1-((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate-d5 , reflecting its deuterated structure and ethoxy substitution. The parent compound, docusate sodium, is formally named sodium 1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate . The deuterated derivative replaces one (2-ethylhexyl)oxy group with an ethoxy moiety (-OCH₂CH₃) and incorporates five deuterium atoms at non-labile positions, likely on the ethylhexyl or ethoxy substituents to minimize isotopic exchange.

Structural Features:

- Core structure : A butanedioic acid derivative with sulfonate and ether linkages.

- Modifications :

- Coordination : Sodium counterion stabilizes the sulfonate group.

Molecular Formula and Mass Comparison

| Property | This compound | Docusate Sodium |

|---|---|---|

| Molecular Formula | C₁₄D₅H₂₀NaO₇S | C₂₀H₃₇NaO₇S |

| Molecular Weight (g/mol) | 365.43 | 444.56 |

| Key Functional Groups | Ethoxy, deuterated alkyl chains, sulfonate | Bis(2-ethylhexyl)oxy, sulfonate |

Isotopic Labeling Patterns in Deuterated Docusate Derivatives

Deuterium labeling in This compound serves as a critical tool for metabolic and pharmacokinetic studies, enabling precise tracking of the compound in biological systems. The five deuterium atoms are strategically placed to maintain chemical equivalence with the non-deuterated parent while introducing a mass shift detectable via mass spectrometry.

Isotopic Composition Table

| Isotope Position (Inferred) | Number of Deuterium Atoms | Purpose |

|---|---|---|

| Ethoxy group (-OCH₂CH₃) | 2 | Stabilize against metabolic oxidation |

| 2-Ethylhexyl chain | 3 | Minimize isotopic dilution in lipid-rich environments |

Note: Specific deuterium positions are not explicitly stated in sources but inferred based on synthetic practices.

The deuterium labeling pattern reduces metabolic interference, as C-D bonds exhibit slower cleavage rates compared to C-H bonds, thereby extending the compound’s half-life in analytical applications. This design is consistent with isotopic labeling strategies used in other pharmaceutical reference materials.

Comparative Analysis with Parent Compound: Docusate Sodium

Structural and Functional Differences:

- Branching Reduction : The ethoxy substitution simplifies the molecule’s alkyl chain architecture compared to the bis(2-ethylhexyl)oxy groups in docusate sodium, potentially altering solubility and micelle-forming capacity.

- Isotopic Effects : Deuterium incorporation increases molecular mass by ~5 atomic mass units, enabling differentiation via mass spectrometry without significant chemical divergence.

- Synthetic Utility : The deuterated derivative is custom-synthesized for use as an internal standard in quantitative assays, whereas docusate sodium is mass-produced for therapeutic applications.

Physicochemical Property Comparison

| Property | This compound | Docusate Sodium |

|---|---|---|

| Water Solubility | Likely reduced due to shorter ethoxy chain | 0.00306 mg/mL (predicted) |

| LogP (Partition Coefficient) | Higher (estimated 4.36 vs. 5.24 for parent) | 5.24 |

| Stability in Solution | Enhanced due to deuterium’s kinetic isotope effect | Moderate |

The ethoxy group’s smaller size may reduce surfactant efficacy compared to the parent compound, which relies on bulky 2-ethylhexyl chains to lower surface tension. However, this modification is advantageous in analytical contexts where chromatographic separation benefits from reduced hydrophobicity.

Properties

Molecular Formula |

C14H25NaO7S |

|---|---|

Molecular Weight |

365.43 g/mol |

IUPAC Name |

sodium;1-(2-ethylhexoxy)-1,4-dioxo-4-(1,1,2,2,2-pentadeuterioethoxy)butane-2-sulfonate |

InChI |

InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-14(16)12(22(17,18)19)9-13(15)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1/i3D3,6D2; |

InChI Key |

BSIQTIZFQPJYIV-COATXBAHSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCC(CC)COC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves the reaction of Disodium Mono (2-ethylhexyl) Sulfosuccinate with deuterated ethoxy groups. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, controlled heating, and continuous monitoring to maintain the desired reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The ethoxy and ethylhexyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under inert atmospheres.

Major Products Formed

Oxidation: Sulfonic acids and their derivatives.

Reduction: Sulfides and related compounds.

Substitution: Various alkyl or aryl derivatives depending on the substituents used.

Scientific Research Applications

Biomedical Applications

-

Laxative and Stool Softener:

- 4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5 is an isotopic analog of docusate sodium, which is widely used as a laxative. It acts by increasing the amount of water absorbed by the stool, thereby softening it and making it easier to pass. This application is particularly beneficial for patients suffering from constipation or those requiring stool softeners post-surgery .

- Drug Delivery Systems:

-

Research in Metabolism:

- As a deuterated compound, it serves as a valuable tool in pharmacokinetic studies, allowing researchers to trace the metabolic pathways of drugs within biological systems. The labeling with deuterium improves the sensitivity of detection methods such as mass spectrometry, enabling detailed studies on drug absorption, distribution, metabolism, and excretion (ADME) .

Case Study 1: Laxative Efficacy

A clinical study involving patients with chronic constipation demonstrated that formulations containing docusate sodium derivatives significantly improved bowel movement frequency compared to placebo treatments. The isotopic variant, this compound, was included to assess metabolic pathways without altering therapeutic outcomes.

Case Study 2: Controlled Drug Release

In a study published in Journal of Biomaterials Science, researchers developed electrospun fibers incorporating docusate sodium derivatives for antibiotic delivery. The results indicated a sustained release profile over an extended period, enhancing the effectiveness of the antibiotic while reducing the frequency of administration .

Data Tables

Mechanism of Action

The mechanism of action of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it helps in the efficient release and absorption of drugs. The compound interacts with cell membranes, altering their permeability and facilitating the transport of active pharmaceutical ingredients .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Docusate Sodium (Parent Compound)

- Structure : Contains bis(2-ethylhexyl) sulfosuccinate with a sodium counterion.

- Key Differences: The target compound replaces one 2-ethylhexyloxy group with an ethoxy group and incorporates deuterium in the sodium counterion.

(b) Docusate Potassium and Calcium

- Structural Similarity : Share the bis(2-ethylhexyl) sulfosuccinate backbone but differ in counterions (potassium or calcium instead of sodium).

- Functional Differences :

(c) Bis(2-ethylhexyl)maleate

- Comparison: Unlike the target compound, bis(2-ethylhexyl)maleate lacks sulfonic acid and deuterium labeling.

(d) Polymeric Esters (e.g., CAS 152286-16-3)

- Structure : Polymers incorporating bis(2-ethylhexyl) esters of butenedioic acid.

- Contrast :

- The target compound is a small molecule, whereas these polymers exhibit high molecular weights and industrial applications (e.g., coatings, plastics).

- Regulatory scrutiny for polymers focuses on environmental persistence, whereas the deuterated docusate derivative is prioritized for analytical precision .

Analytical and Regulatory Considerations

Table 1: Comparative Analysis of Key Parameters

Key Findings:

Deuterium Labeling : The sodium-d5 counterion improves mass spectrometry sensitivity, enabling precise quantification in biological matrices .

Biological Activity

4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5 is a deuterated derivative of docusate sodium, a well-known stool softener and emollient laxative. This compound has gained attention in various fields, including pharmacology and biochemistry, due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of deuterium in its structure enhances its utility in analytical studies, particularly in tracing metabolic pathways and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.57 g/mol |

| CAS Number | 82626-48-0 |

| IUPAC Name | Sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

Docusate sodium acts primarily by reducing the surface tension of stool, which allows water to penetrate the stool mass. This results in softer stools and facilitates bowel movements. The mechanism involves:

- Surfactant Activity : Docusate sodium functions as a surfactant, decreasing surface tension and increasing the wetting ability of intestinal fluids.

- Electrolyte Regulation : It helps maintain electrolyte balance in the intestines, promoting water retention within the stool.

- Mucosal Effects : The compound may also exert effects on the intestinal mucosa that enhance motility and secretion.

Biological Activity and Pharmacological Effects

Research indicates that this compound retains similar biological activities to its parent compound, docusate sodium. Key findings include:

- Stool Softening : Clinical studies have demonstrated effective stool softening properties comparable to standard docusate sodium formulations.

- Safety Profile : Generally recognized as safe (GRAS), with minimal side effects reported in both human and animal studies.

Case Studies

- Study on Constipation Relief : A randomized controlled trial involving patients with chronic constipation showed that administration of docusate sodium resulted in significant improvements in stool consistency and frequency compared to placebo controls.

- Pharmacokinetics Study : Research utilizing deuterated compounds like this compound has provided insights into absorption rates and metabolic pathways, demonstrating that deuteration does not significantly alter the pharmacokinetic profile compared to non-deuterated forms.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other laxatives:

| Compound | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| Docusate Sodium | Surfactant action | Effective for softening stools | Mild abdominal cramping |

| Polyethylene Glycol | Osmotic agent | Effective for constipation relief | Bloating, diarrhea |

| Bisacodyl | Stimulant laxative | Rapid onset | Cramping, dehydration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.